molecular formula C3H4ClN3O B126681 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 252742-72-6

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B126681
M. Wt: 133.54 g/mol
InChI Key: ZLRBJVJEQXBAAI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including Aprepitant and Fosaprepitant, which are used in the treatment of chemotherapy-induced nausea and vomiting . The compound is characterized by the presence of a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, which is substituted at the third position with a chloromethyl group.

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one and its derivatives has been approached through various methods. One method involves starting from 3-mercapto-1,2,4-triazoles, which are obtained from acyl hydrazines and isothiocyanates, and then functionalizing them to obtain the chloromethyl derivative . Another approach includes the reaction of chloralamides with a phosphorus pentachloride/phosphorus oxychloride mixture, followed by treatment with hydrazine hydrate to yield 3-aryl-1,2,4-triazoles . Additionally, a one-pot reaction involving alcoholysis and cyclization has been optimized to enhance yield and reduce costs for industrial production .

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was elucidated using IR, ^1H NMR, ^13C NMR, HRMS spectra, and X-ray diffraction, revealing a monoclinic crystal system with specific geometric parameters .

Chemical Reactions Analysis

The reactivity of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives involves various chemical transformations. For example, the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for pesticides, is achieved by hydroxymethylating 1H-1,2,4-triazole and then reacting the product with thionyl chloride . The reaction conditions have been optimized to control the reaction and minimize waste.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives are influenced by their molecular structure. The X-ray structural data of related compounds, such as 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole, provide insights into bond lengths and angles that are indicative of the compound's reactivity and stability . Tautomerism, a property relevant to the triazole ring, has been studied using NMR and UV spectra, which help predict the predominant tautomeric form based on the electronic effects of substituents . Additionally, ab initio calculations have been used to predict the structure and NQR parameters of tautomeric forms of triazole derivatives .

Scientific Research Applications

Synthesis and Industrial Applications

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is a versatile compound used in various synthesis processes. A study by Lian (2014) details the simplification of the preparation process of this compound, highlighting its use in the production of Aprepitant or Fosaprepitant. The process improvements include using cost-effective materials and reducing reaction steps, ultimately enhancing yield and reducing costs. This synthesis process is notable for its classical and straightforward operations, avoiding intermediate degradation, and is suitable for industrial production (X. Lian, 2014).

Use in Pesticide Production

Z. Ying's research in 2004 illustrates the role of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, closely related to 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one, in producing pesticides. The synthesis process involves hydroxymethylation and reaction with thionyl chloride, yielding over 92.3% efficiency. This study underscores the compound's significance in developing effective pesticide intermediates (Z. Ying, 2004).

Energetic Salts Synthesis

In the field of energetic materials, Wang et al. (2007) demonstrated the preparation of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, making them potential candidates for energetic applications. The study provides insights into the thermal and physical properties of these salts, highlighting their potential utility in energetic material synthesis (Ruihu Wang et al., 2007).

properties

IUPAC Name

3-(chloromethyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h1H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRBJVJEQXBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435925
Record name 5-(Chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

252742-72-6
Record name 3-Chloromethyl-1,2,4-triazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252742-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252742726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2,4-TRIAZOL-3-ONE, 5-(CHLOROMETHYL)-1,2-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07IM7R18AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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